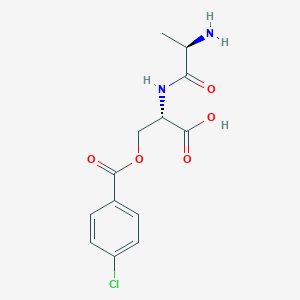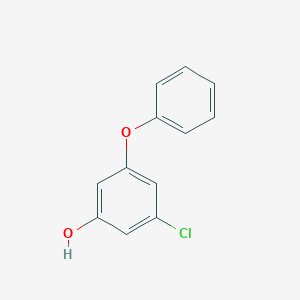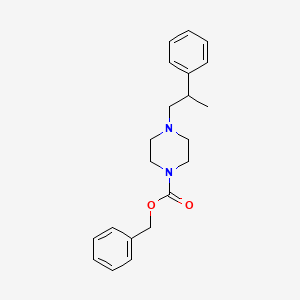
Benzyl 4-(2-phenylpropyl)piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 4-(2-phenylpropyl)piperazine-1-carboxylate: is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(2-phenylpropyl)piperazine-1-carboxylate typically involves the reaction of piperazine with benzyl chloroformate and 2-phenylpropyl bromide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can ensure the consistent quality of the final product .
化学反応の分析
Types of Reactions: Benzyl 4-(2-phenylpropyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenylpropyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or other polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Benzyl 4-(2-phenylpropyl)piperazine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the interactions of piperazine derivatives with biological targets such as receptors and enzymes. It helps in understanding the structure-activity relationships of piperazine-based drugs .
Medicine: It is investigated for its activity against various diseases, including neurological disorders and infections .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the formulation of certain coatings and adhesives .
作用機序
The mechanism of action of Benzyl 4-(2-phenylpropyl)piperazine-1-carboxylate involves its interaction with specific molecular targets in the body. The compound can bind to receptors such as serotonin and dopamine receptors, modulating their activity. This interaction can lead to various physiological effects, including changes in mood, cognition, and behavior . The compound may also inhibit certain enzymes, affecting metabolic pathways and cellular functions .
類似化合物との比較
1-Benzylpiperazine: Known for its stimulant properties and used in recreational drugs.
1-Cbz-Piperazine: Used in the synthesis of serotonin and dopamine receptor ligands.
N-Boc-piperazine: A versatile intermediate in organic synthesis
Uniqueness: Benzyl 4-(2-phenylpropyl)piperazine-1-carboxylate stands out due to its unique combination of a benzyl group and a phenylpropyl group attached to the piperazine ring. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
特性
CAS番号 |
918481-20-6 |
|---|---|
分子式 |
C21H26N2O2 |
分子量 |
338.4 g/mol |
IUPAC名 |
benzyl 4-(2-phenylpropyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C21H26N2O2/c1-18(20-10-6-3-7-11-20)16-22-12-14-23(15-13-22)21(24)25-17-19-8-4-2-5-9-19/h2-11,18H,12-17H2,1H3 |
InChIキー |
OCLJTKRHUAQHOX-UHFFFAOYSA-N |
正規SMILES |
CC(CN1CCN(CC1)C(=O)OCC2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


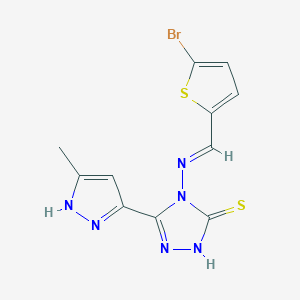
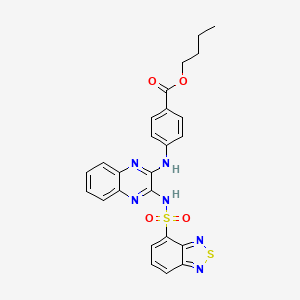
![{[(5R)-5-(2-Iodoethyl)-5-methylcyclopent-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B12621639.png)

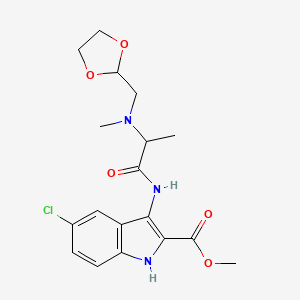
![2-Methoxy-5-[5-(3,4,5-trimethoxyphenyl)-1,2,3-thiadiazol-4-yl]phenol](/img/structure/B12621651.png)
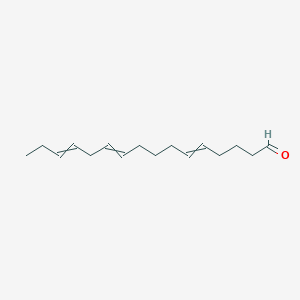
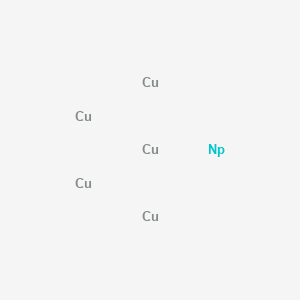
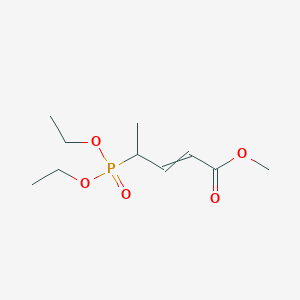
![3-[5-(4-fluorophenyl)furan-2-yl]-2,5-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12621678.png)
![{[(2-Methoxypent-4-en-1-yl)oxy]methyl}benzene](/img/structure/B12621683.png)
![Ethane, 1,2-bis((9-borabicyclo[3.3.1]non-9-yl)oxy)-](/img/structure/B12621696.png)
